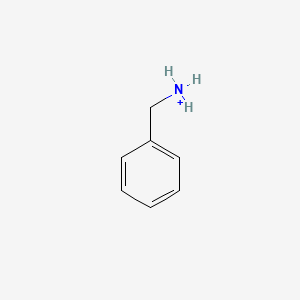
Innohep
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin(4+) is a monoatomic tetracation and an elemental tin.
A low-molecular-weight heparin with anticoagulant properties that is used in the prevention and treatment of VENOUS THROMBOEMBOLISM, and to prevent clotting during EXTRACORPOREAL CIRCULATION.
Applications De Recherche Scientifique
Tinzaparin in Sickle Cell Anaemia
A randomized double-blind clinical trial demonstrated that tinzaparin (Innohep®), a low-molecular-weight heparin, effectively managed acute painful vasoocclusive crises in sickle cell anemia. Patients treated with tinzaparin experienced a significant reduction in the duration of painful crises and hospitalization (Qari et al., 2007).
Tinzaparin in Thromboembolic Disease
Tinzaparin sodium (Innohep®) is effective in preventing and treating deep vein thrombosis (DVT) and pulmonary embolism (PE). It is also used in maintaining the patency of haemodialysis circuits in adult patients. Clinical trials have shown tinzaparin's efficacy in various patient groups, including those undergoing surgery, patients with DVT/PE, and in haemodialysis (Hoy et al., 2010); (Cheer et al., 2004).
Tinzaparin in Elderly Patients with Renal Impairment
A study in the "Innohep® in Renal Insufficiency Study" (IRIS) showed that elderly patients with moderate to severe renal impairment did not experience accumulation of anti-Xa activity when treated with tinzaparin. This confirms its safety in similar populations (Siguret et al., 2009).
Tinzaparin in Special Populations
A systematic review focusing on the safety of tinzaparin revealed its safety in pregnant women, cancer patients, and individuals with renal impairment. Tinzaparin did not lead to significant increases in bleeding events or other major complications in these groups (Vathiotis et al., 2020).
Propriétés
Numéro CAS |
22537-50-4 |
|---|---|
Nom du produit |
Innohep |
Formule moléculaire |
Sn+4 |
Poids moléculaire |
118.71 g/mol |
Nom IUPAC |
tin(4+) |
InChI |
InChI=1S/Sn/q+4 |
Clé InChI |
SYRHIZPPCHMRIT-UHFFFAOYSA-N |
SMILES |
[Sn+4] |
SMILES canonique |
[Sn+4] |
Synonymes |
2 Propenoic acid, 3 phenyl 2-Propenoic acid, 3-phenyl- 3-phenyl- 2-Propenoic acid Innohep tinzaparin tinzaparin sodium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



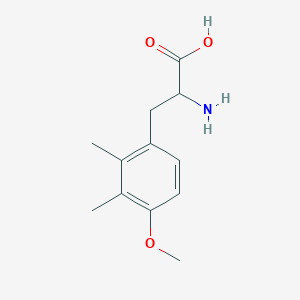
![2-{[3-(3,5-dimethylpiperidin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl]amino}benzoic acid](/img/structure/B1230303.png)
![1-Butyl-3-[[2-furanyl(oxo)methyl]amino]thiourea](/img/structure/B1230304.png)
![1-[2-[(3-Cyano-7-methyl-2-quinolinyl)amino]ethyl]-3-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B1230306.png)
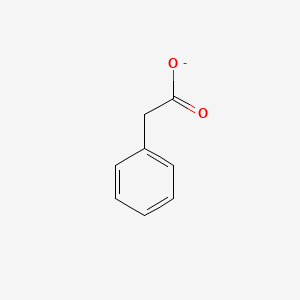
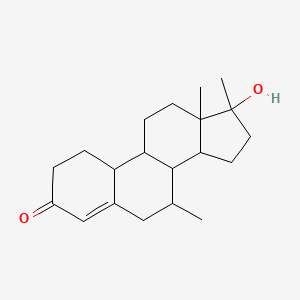
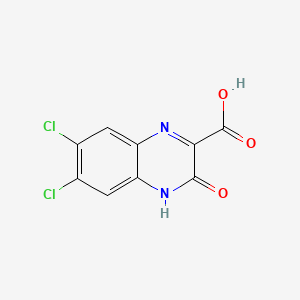
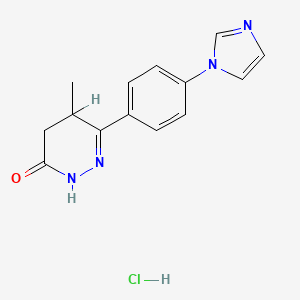
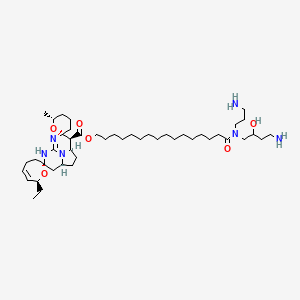
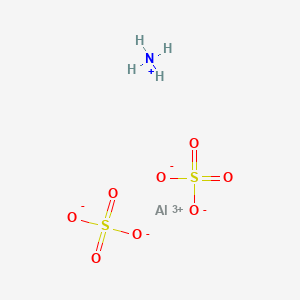
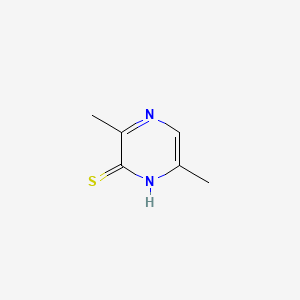
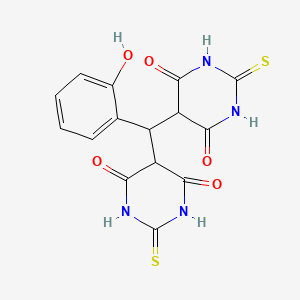
![2-amino-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium-3-carbonitrile](/img/structure/B1230323.png)
